

Application Notes and Protocols for ARD-2051 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4][5][6][7] As a key driver in the progression of prostate cancer, the Androgen Receptor is a critical therapeutic target.

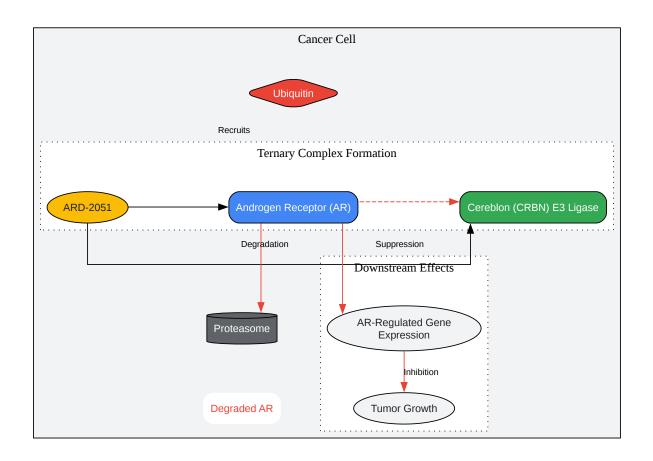
ARD-2051 offers a novel therapeutic modality by inducing the degradation of AR, thereby inhibiting AR signaling and suppressing tumor growth.[1][2][3][4][5] These application notes provide detailed protocols for the use of ARD-2051 in preclinical mouse models of prostate cancer, based on established research findings.

Mechanism of Action

ARD-2051 functions as a bifunctional molecule. It simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3][6] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. The result is a significant reduction in cellular AR protein levels, leading to the downregulation of AR-regulated genes and subsequent inhibition of cancer cell proliferation.[1][2][3][4][5]

Signaling Pathway Diagram





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Caption: Mechanism of action of ARD-2051.

In Vivo Efficacy in Mouse Models

ARD-2051 has demonstrated significant anti-tumor activity in xenograft mouse models. Specifically, studies utilizing the VCaP human prostate cancer cell line, which overexpresses



the Androgen Receptor, have shown effective tumor growth inhibition upon oral administration of **ARD-2051**.[1][2][5]

Dosage and Administration Data

The following table summarizes the reported dosages of **ARD-2051** used in VCaP xenograft mouse models.

Dosage (mg/kg)	Administration Route	Mouse Strain	Efficacy	Reference
3.75	Oral	SCID Mice	Effective tumor growth inhibition	[1][8]
7.5	Oral	SCID Mice	Effective tumor growth inhibition	[1][8]
12.5	Oral	SCID Mice	Strong reduction in AR protein and suppression of AR-regulated gene expression	[1][8]
15	Oral	SCID Mice	Effective tumor growth inhibition	[8]
25	Oral	SCID Mice	Effective tumor growth inhibition	[1]
30	Oral	SCID Mice	Effective tumor growth inhibition	[8]

Note: The treatment duration in these studies was typically 21 days. No signs of toxicity were observed at the tested doses.[1][2][5]

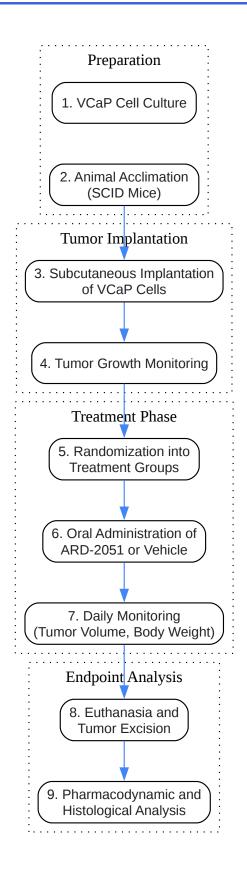
Experimental Protocol: In Vivo Antitumor Activity Assessment



This protocol outlines a typical workflow for evaluating the efficacy of **ARD-2051** in a VCaP xenograft mouse model.

Experimental Workflow Diagram





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